Dodecenylsuccinic anhydride
Overview
Description
Dodecenylsuccinic anhydride is a long-chained aliphatic anhydride with the molecular formula C16H26O3. It is composed of a dodecenyl (C12) chain attached to a succinic acid backbone. This compound is widely used as a surface modifier, curing agent for polymers, and in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecenylsuccinic anhydride can be synthesized through the reaction of maleic anhydride with dodecene. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product . The process involves the addition of maleic anhydride to dodecene, followed by heating and stirring to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecenylsuccinic anhydride undergoes various chemical reactions, including esterification, amidation, and ring-opening reactions . These reactions are facilitated by the presence of the anhydride functional group, which is highly reactive.
Common Reagents and Conditions
Esterification: This reaction involves the reaction of this compound with alcohols in the presence of an acid catalyst to form esters.
Amidation: This reaction involves the reaction of this compound with amines to form amides.
Ring-Opening Reactions: These reactions occur in the presence of nucleophiles, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include esters, amides, and various ring-opened derivatives. These products have diverse applications in different industries .
Scientific Research Applications
Dodecenylsuccinic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecenylsuccinic anhydride involves its ability to undergo ring-opening reactions, which allows it to react with various nucleophiles. This reactivity is due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack . The compound can also undergo esterification and amidation reactions, further expanding its range of applications .
Comparison with Similar Compounds
Similar Compounds
2-Octen-1-ylsuccinic anhydride: Similar in structure but with an octenyl chain instead of a dodecenyl chain.
2-Dodecen-1-ylsuccinic anhydride: Another isomer with a similar structure.
Citraconic anhydride: A related compound with a different backbone structure.
Uniqueness
Dodecenylsuccinic anhydride is unique due to its long dodecenyl chain, which imparts specific properties such as enhanced hydrophobicity and flexibility when used as a curing agent. This makes it particularly useful in applications requiring these properties, such as in the preparation of hydrogels and epoxy resins .
Properties
IUPAC Name |
3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNUXJQQFPNMN-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893538 | |
Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |
Record name | Dodecenylsuccinic anhydride | |
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Density |
LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |
Record name | DODECENYLSUCCINIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25377-73-5, 119295-58-8 | |
Record name | Dodecenylsuccinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |
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Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |
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Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecenylsuccinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |
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Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |
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Record name | DODECENYLSUCCINIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
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